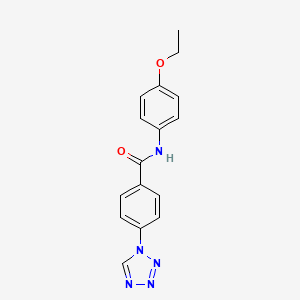

4-((1H-imidazol-1-yl)methyl)-N-(2,2,2-trifluoroethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1H-Imidazol-2-yl)methanol” is a chemical compound with the CAS number 3724-26-3 . It has a molecular formula of C4H6N2O .

Synthesis Analysis

There are several synthesis routes for “(1H-Imidazol-2-yl)methanol”. One route involves the compound 10111-08-7 . Another route involves the reaction of imidazole (288-32-4) with formaldehyde (50-00-0) . A third route involves the compound 935862-80-9 .Molecular Structure Analysis

The molecular structure of “(1H-Imidazol-2-yl)methanol” consists of an imidazole ring attached to a methanol group .Chemical Reactions Analysis

Specific chemical reactions involving “(1H-Imidazol-2-yl)methanol” are not provided in the sources I found .Physical And Chemical Properties Analysis

“(1H-Imidazol-2-yl)methanol” has a molecular weight of 98.1 . It is stored at 4°C and protected from light .科学的研究の応用

Organic Synthesis

This compound serves as a valuable heterocyclic scaffold in organic synthesis. Its imidazole ring, a prevalent motif in many biologically active molecules, makes it an ideal candidate for constructing complex organic compounds. The presence of the trifluoroethyl group can introduce fluorine atoms into target molecules, which is highly desirable in pharmaceutical chemistry due to the unique properties that fluorine imparts .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features allow for the development of novel pharmaceuticals . The imidazole moiety is found in many drugs and is known for its role in mimicking the structure of peptides. This can be exploited in the design of enzyme inhibitors or receptor modulators, potentially leading to new treatments for various diseases .

Photocatalysis

The compound can be used in photocatalytic applications . Its ability to participate in radical reactions under light irradiation makes it a candidate for creating photocatalysts. These catalysts could be used to drive chemical reactions using light energy, which is a sustainable and environmentally friendly approach .

Transition Metal Catalysis

Transition metal catalysis often requires ligands that can stabilize the metal center and facilitate the reaction. The imidazole ring in this compound can act as a bidentate ligand , coordinating to metals and enabling a variety of catalytic transformations. This is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients .

Metal-free Oxidation

The compound’s structure is conducive to metal-free oxidation reactions . It can undergo oxidative functionalization without the need for metal catalysts, which is advantageous for creating metal-free organic products. This is important in the synthesis of metal-sensitive compounds and for applications where metal residues are undesirable .

Chemical Biology

In chemical biology, the compound can be used to study biomolecular interactions . The imidazole ring can mimic the side chain of histidine, an amino acid that frequently participates in enzyme active sites. This allows researchers to probe enzyme mechanisms and design inhibitors that can regulate biological pathways .

Material Science

The compound’s ability to undergo various chemical reactions makes it suitable for the development of new materials . For example, it can be used to create polymers with specific properties or to modify the surface of materials to enhance their functionality .

Agricultural Chemistry

Lastly, in agricultural chemistry, the compound could be explored for the development of new agrochemicals . Its structural versatility allows for the creation of compounds that could act as pesticides or herbicides, potentially leading to safer and more effective agricultural products .

Safety and Hazards

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c14-13(15,16)8-18-12(20)11-3-1-10(2-4-11)7-19-6-5-17-9-19/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKYKIWSIWFYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749939.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)